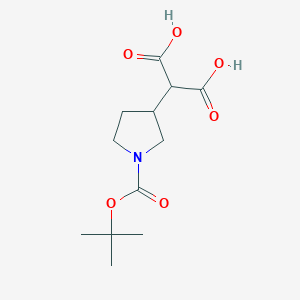
4-叔丁基-2,6-二氯嘧啶
描述
4-Tert-butyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C8H10Cl2N2 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2,6-dichloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a tert-butyl group and at the 2 and 6 positions with chlorine atoms .Chemical Reactions Analysis
4-Tert-butyl-2,6-dichloropyrimidine participates in various chemical reactions. For instance, it can react with 2,3-dicyano-5,6-dichloro-p-benzoquinone in diethyl ether at -30 - 0°C for 1 hour .Physical And Chemical Properties Analysis
4-Tert-butyl-2,6-dichloropyrimidine is a powder with a melting point of 61-62°C . Its molecular weight is 205.09 g/mol .科学研究应用
药物活性化合物的合成
4-叔丁基-2,6-二氯嘧啶: 是多种药物活性化合物的关键中间体。 其嘧啶核心是药物中常见的结构单元,这些药物表现出广泛的生物活性,包括抗癌、抗菌和抗病毒作用 。该化合物的反应性允许引入各种官能团,从而能够创建多种药物。
有机合成方法
该化合物在有机合成中用作构建复杂分子的结构单元。 它在开发新的合成方法中特别有价值,在各种条件下其稳定性是有利的 .
安全和危害
未来方向
作用机制
Target of Action
It is known that pyrimidine derivatives, such as 4-tert-butyl-2,6-dichloropyrimidine, are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, including nucleotide synthesis and various signaling pathways .
Result of Action
As a pyrimidine derivative, it may have potential effects on cellular processes such as dna replication and rna transcription .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of pyrimidine derivatives .
生化分析
Biochemical Properties
4-Tert-butyl-2,6-dichloropyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 4-Tert-butyl-2,6-dichloropyrimidine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 4-Tert-butyl-2,6-dichloropyrimidine on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 4-Tert-butyl-2,6-dichloropyrimidine can influence the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular redox state . Additionally, it may impact cell proliferation and apoptosis, depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, 4-Tert-butyl-2,6-dichloropyrimidine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, the binding of 4-Tert-butyl-2,6-dichloropyrimidine to cytochrome P450 can result in either the inhibition or activation of the enzyme, depending on the specific binding interactions . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Tert-butyl-2,6-dichloropyrimidine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures may lead to the degradation of the compound, potentially altering its biochemical properties and effects on cellular function. Long-term studies have indicated that continuous exposure to 4-Tert-butyl-2,6-dichloropyrimidine can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Tert-butyl-2,6-dichloropyrimidine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain concentration of 4-Tert-butyl-2,6-dichloropyrimidine is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can lead to adverse effects on organ function and overall health in animal models.
Metabolic Pathways
4-Tert-butyl-2,6-dichloropyrimidine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme plays a crucial role in the metabolism of xenobiotics, including 4-Tert-butyl-2,6-dichloropyrimidine, by catalyzing oxidation reactions that facilitate the compound’s breakdown and elimination from the body . The metabolic pathways involving 4-Tert-butyl-2,6-dichloropyrimidine can also influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Tert-butyl-2,6-dichloropyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of 4-Tert-butyl-2,6-dichloropyrimidine can affect its biochemical activity and interactions with target biomolecules, influencing its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Tert-butyl-2,6-dichloropyrimidine is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Tert-butyl-2,6-dichloropyrimidine within these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.
属性
IUPAC Name |
4-tert-butyl-2,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOWDBHBXDLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731638 | |
| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037535-38-8 | |
| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)


![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)



![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)



![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)

